molecular formula C18H14Cl2Te B14609573 3,4-Bis(chloromethyl)-2,5-diphenyltellurophene CAS No. 59563-91-6

3,4-Bis(chloromethyl)-2,5-diphenyltellurophene

Cat. No.: B14609573
CAS No.: 59563-91-6
M. Wt: 428.8 g/mol
InChI Key: AJOMUJUFXDXEHY-UHFFFAOYSA-N
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Description

3,4-Bis(chloromethyl)-2,5-diphenyltellurophene: is an organotellurium compound characterized by the presence of two chloromethyl groups and two phenyl groups attached to a tellurophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(chloromethyl)-2,5-diphenyltellurophene typically involves the chloromethylation of 2,5-diphenyltellurophene. This reaction can be carried out using chloromethylating agents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling chloromethylating agents and organotellurium compounds.

Chemical Reactions Analysis

Types of Reactions: 3,4-Bis(chloromethyl)-2,5-diphenyltellurophene can undergo various chemical reactions, including:

    Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols, alcohols; reactions often require a base such as sodium hydroxide or potassium carbonate and are conducted at moderate temperatures.

Major Products:

    Oxidation: Oxidized tellurium species.

    Reduction: Reduced tellurium species.

    Substitution: Substituted derivatives with various functional groups replacing the chloromethyl groups.

Scientific Research Applications

Chemistry: 3,4-Bis(chloromethyl)-2,5-diphenyltellurophene is used as a precursor in the synthesis of more complex organotellurium compounds. It is also studied for its reactivity and potential as a ligand in coordination chemistry.

Biology: The compound’s biological activity is of interest, particularly its potential as an antioxidant due to the presence of tellurium. Research is ongoing to explore its effects on biological systems and its potential therapeutic applications.

Medicine: In medicinal chemistry, this compound is investigated for its potential use in drug development, particularly for its antioxidant properties and ability to interact with biological molecules.

Industry: The compound’s unique chemical properties make it a candidate for use in materials science, particularly in the development of novel polymers and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3,4-Bis(chloromethyl)-2,5-diphenyltellurophene exerts its effects is primarily through its ability to undergo redox reactions. The tellurium atom can participate in electron transfer processes, making the compound an effective antioxidant. Additionally, the chloromethyl groups can interact with nucleophiles, allowing the compound to form covalent bonds with various biological molecules, potentially altering their function.

Comparison with Similar Compounds

  • 3,4-Bis(bromomethyl)-2,5-diphenyltellurophene
  • 3,4-Bis(iodomethyl)-2,5-diphenyltellurophene
  • 3,4-Bis(chloromethyl)-2,5-dimethylthiophene

Comparison: Compared to its bromomethyl and iodomethyl analogs, 3,4-Bis(chloromethyl)-2,5-diphenyltellurophene is generally more stable and less reactive, making it easier to handle and store. The presence of phenyl groups enhances its stability and alters its reactivity compared to 3,4-Bis(chloromethyl)-2,5-dimethylthiophene, which lacks the phenyl substituents.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties, including its reactivity and stability, make it a valuable compound for further study and application in chemistry, biology, medicine, and industry.

Properties

CAS No.

59563-91-6

Molecular Formula

C18H14Cl2Te

Molecular Weight

428.8 g/mol

IUPAC Name

3,4-bis(chloromethyl)-2,5-diphenyltellurophene

InChI

InChI=1S/C18H14Cl2Te/c19-11-15-16(12-20)18(14-9-5-2-6-10-14)21-17(15)13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

AJOMUJUFXDXEHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C([Te]2)C3=CC=CC=C3)CCl)CCl

Origin of Product

United States

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